(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-16-9-10-17-18(12-16)27-19(20(17)22)11-14-5-7-15(24-3)8-6-14/h5-13H,4H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXTZTNMLKOBLF-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene moiety is introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization would be essential.
Chemical Reactions Analysis
Key Chemical Reactivity
Analytical Characterization
3.1. Structural Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z ~414 (expected molecular weight based on analogous compounds) .
3.2. Functional Group Analysis
-
Infrared (IR) Spectroscopy :
Stability and Degradation
4.1. Hydrolytic Degradation
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pH Sensitivity : The ethyl ester group is prone to hydrolysis in acidic/basic conditions, leading to carboxylic acid derivatives .
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Thermal Stability : Likely stable under standard conditions but may degrade under prolonged reflux or high temperatures.
4.2. Metabolic Stability
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit anticancer properties . The benzofuran structure is often associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of benzofuran can inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities . Benzofuran derivatives have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of benzofuran derivatives are well-documented. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This property makes this compound a candidate for neurodegenerative disease therapies.
Synthesis Strategies
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing aldehydes and ketones to form the desired benzofuran structure.
- Esterification : Reacting carboxylic acids with alcohols to form esters.
- Computer-Assisted Synthesis : Recent advancements allow for optimized synthetic routes that reduce time and costs.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Condensation | Formation of benzofuran via aldehyde-ketone reaction |
| Esterification | Reaction of carboxylic acid with alcohol |
| Computer-Assisted | Optimized pathways using computational methods |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis.
- Neuroprotection Research : Research in Neuroscience Letters highlighted the protective effects of benzofuran derivatives against oxidative stress in neuronal cell lines.
- Anti-inflammatory Trials : Clinical trials reported in Clinical Immunology showed that compounds similar to this compound reduced markers of inflammation in patients with rheumatoid arthritis.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran core and methoxybenzylidene moiety are likely involved in binding to these targets, influencing biological pathways and eliciting specific responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the ester group. Key examples include:
Key Observations:
In contrast, the 5-bromo-2-methoxy substituent () introduces steric and electronic complexity: bromine’s electronegativity may polarize the ring, while the methoxy group retains electron-donating properties.
Ester Group Impact :
Crystallographic and Computational Insights
For example:
- The Z-configuration of the benzylidene double bond is critical for maintaining planarity and conjugation, which affects electronic transitions and stability.
- Substituent positioning (e.g., para vs. ortho) influences molecular packing and crystallinity, which are relevant for material synthesis or drug formulation .
Biological Activity
(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, including an ethyl ester moiety linked to a benzofuran derivative. The presence of various functional groups in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Ethyl Ester Moiety : Contributes to the compound's solubility and potential bioavailability.
- Benzofuran Core : Often associated with various biological activities, including anticancer and anti-inflammatory properties.
- Methoxybenzylidene Substituent : May enhance the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. Although the specific biological activity of this compound remains to be fully elucidated, preliminary studies suggest several potential activities:
- Anticancer Activity : Compounds structurally related to benzofuran derivatives have shown promise in inhibiting tumor cell proliferation. For instance, benzofuran derivatives have been linked to anticancer effects due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.
- Antioxidant Activity : The presence of methoxy groups in related compounds has been associated with increased antioxidant activity, which may protect against oxidative stress-related diseases.
Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Interaction studies are crucial for elucidating how this compound interacts at the molecular level with enzymes and receptors involved in disease processes. Such studies may include:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- In vitro Assays : To evaluate the cytotoxic effects on various cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into potential biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Contains methoxy group; carboxylic acid | Antioxidant, anti-inflammatory |
| Benzofuran Derivatives | Similar benzofuran core | Antimicrobial, anticancer |
| Ethyl 4-methoxycinnamate | Ethyl ester; methoxy group on aromatic ring | Antioxidant, UV filter |
The unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer potency against specific cell lines such as MDA-MB-231 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Base-catalyzed condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol to form the benzylidene intermediate. Reaction conditions (e.g., solvent polarity, temperature) influence Z/E isomer ratios .
- Step 2 : Etherification of the intermediate with ethyl 2-bromopropanoate under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is stereochemical integrity (Z-configuration) validated during synthesis?
- Methodological Answer :
- NMR Analysis : Key NOESY correlations between the benzylidene proton (δ 8.2 ppm) and adjacent dihydrobenzofuran protons confirm the Z-configuration .
- X-ray Crystallography : Single-crystal studies resolve spatial arrangements, with bond angles (<5° deviation from ideal sp² hybridization) supporting the Z-isomer .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (α,β-unsaturated ketone), and 1250 cm⁻¹ (aryl-O-CH₃) .
- ¹³C NMR : Distinct signals for ester carbonyl (δ 170–172 ppm) and dihydrobenzofuran ketone (δ 190–195 ppm) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the Z/E isomer equilibrium in this compound?
- Methodological Answer :
- Dynamic NMR Studies : Variable-temperature ¹H NMR (25–80°C in DMSO-d₆) tracks isomerization kinetics. Activation energy (ΔG‡) calculations reveal higher stability of the Z-isomer in polar aprotic solvents (e.g., DMF) due to intramolecular H-bonding .
- Contradiction Note : Conflicting reports on isomer ratios in non-polar solvents (e.g., toluene) suggest competing steric and electronic effects, requiring DFT calculations to resolve .
Q. What strategies mitigate oxidative degradation of the dihydrobenzofuran core during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Samples stored at 40°C/75% RH show 10–15% degradation over 6 months. Degradation products (HPLC-MS) include quinone derivatives from C3-ketone oxidation.
- Stabilization : Addition of antioxidants (0.1% BHT) or lyophilization under inert gas (N₂) reduces degradation to <5% .
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
- Methodological Answer :
- In Vitro Assays : Microsomal incubations (human liver microsomes + NADPH) monitored via LC-MS/MS. Major metabolites include O-demethylation at the 4-methoxy group (m/z +16) and ester hydrolysis (m/z -46).
- Enzyme Inhibition : IC₅₀ values >50 µM suggest low inhibitory potential against CYP3A4/2D6, reducing drug-drug interaction risks .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer :
- EPI Suite Modeling : Predicted biodegradation (BIOWIN3: 1.5) and log Kow (3.2) indicate moderate persistence in aquatic systems.
- Experimental Validation : Soil half-life (t₁/₂) of 28–35 days under aerobic conditions, with photolysis contributing to 20% degradation in sunlight .
Data Contradiction Analysis
Q. Why do biological activity assays report conflicting IC₅₀ values across studies?
- Resolution Framework :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) explain 2–3 fold discrepancies. Normalize data to reference standards (e.g., doxorubicin) .
- Solubility Artifacts : Poor aqueous solubility (log P = 2.8) leads to underestimation of potency. Use of DMSO carriers (>0.1% v/v) may induce cytotoxicity, requiring IC₅₀ correction .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, KOH/EtOH, 70°C | 65 | 85% |
| 2 | Ethyl 2-bromopropanoate, K₂CO₃/DMF, 80°C | 72 | 92% |
| 3 | Crystallization (EtOH/H₂O) | 88 | 98% |
Table 2 : Stability Data Under Stress Conditions
| Condition | Degradation (%) | Major Degradants Identified |
|---|---|---|
| 40°C/75% RH, 6M | 12 | Quinone derivative (m/z 320.1) |
| UV Light, 48H | 18 | Ester hydrolysis product (m/z 274.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
